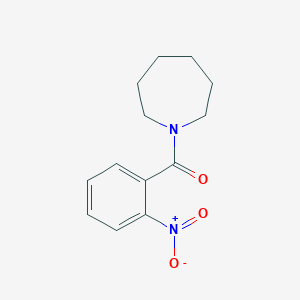

1-(2-nitrobenzoyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"1-(2-nitrobenzoyl)azepane" is a chemical compound that is part of a broader class of organic compounds. These are typically characterized by their specific functional groups, molecular structure, and chemical reactivity.

Synthesis Analysis

- The synthesis of related 1,2-diazepine derivatives and pyrazoles has been achieved through a regio- and enantioselective formal [4 + 3] annulation reaction between enals and in situ formed azoalkenes. This process uses an N-heterocyclic carbene organocatalyst, which plays a vital role in controlling the reaction pathway (Guo, Sahoo, Daniliuc, & Glorius, 2014).

- Efficient synthesis methods have been developed for 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives, involving iron(III) chloride intramolecular alkyne-carbonyl metathesis reactions. This method is applicable to a wide range of substrates, offering good to excellent yields (Jalal, Bera, Sarkar, Paul, & Jana, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 5-methyl-5H-dibenzo[b,f]azepine, has been characterized through spectral studies and confirmed by single crystal X-ray diffraction methods. These studies provide insights into the conformation and bonding interactions within similar molecular structures (Shankar et al., 2014).

Chemical Reactions and Properties

- Gold-catalyzed stereoselective synthesis of azacyclic compounds through a redox/[2 + 2 + 1] cycloaddition cascade has been reported for nitroalkyne substrates. This creates complex azacyclic compounds in a stereoselective manner, indicating the potential for diverse chemical reactions and properties in similar compounds (Jadhav, Bhunia, Liao, & Liu, 2011).

Physical Properties Analysis

- The physical properties of these compounds can be inferred from related studies. For instance, the crystal structure and vibrational spectroscopic studies of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole provide information on the stability, charge distribution, and intramolecular charge transfer which are crucial for understanding the physical properties (Demir, Tinmaz, Dege, & Ilhan, 2016).

Chemical Properties Analysis

- Lewis acid-promoted conjugate addition reactions and the subsequent transformations of these compounds indicate a variety of chemical properties. For example, the gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes, followed by photoinduced protodesilylation, demonstrates the chemical versatility and reactivity of similar compounds (Denmark & Xie, 2007).

Direcciones Futuras

The synthesis of azepanes, including 1-(2-nitrobenzoyl)azepane, is a promising area of research . The development of new synthetic strategies, such as the photochemical dearomative ring expansion of nitroarenes, opens up new possibilities for the synthesis of complex azepanes . These compounds could potentially be used in the discovery, manufacturing, and evolution of high-value materials .

Propiedades

IUPAC Name |

azepan-1-yl-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-9-5-1-2-6-10-14)11-7-3-4-8-12(11)15(17)18/h3-4,7-8H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWWPUJHEXVVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrobenzoyl)azepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-ethyl-3-(hydroxymethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5529567.png)

![3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide](/img/structure/B5529592.png)

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5529599.png)

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)

![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)

![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![5-bromo-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5529643.png)

![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)